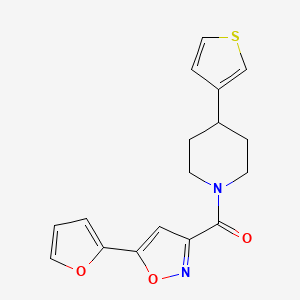

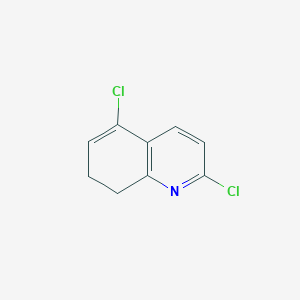

![molecular formula C9H14O2 B2503101 6-Oxaspiro[4.5]decan-1-one CAS No. 1609254-69-4](/img/structure/B2503101.png)

6-Oxaspiro[4.5]decan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-Oxaspiro[4.5]decan-1-one is a structural motif present in various natural products, including the clerodane family of diterpenes. It is characterized by a spirocyclic lactone structure that is a key feature in several bioactive compounds .

Synthesis Analysis

The synthesis of 6-Oxaspiro[4.5]decan-1-one derivatives has been explored through different methods. A novel approach using 6π-electrocyclisation has been identified, which simplifies the construction of this motif by avoiding multiple functional group interconversions. This method has been supported by density functional calculations, and the scope and limitations of this synthetic route have been discussed . Additionally, the synthesis of related compounds, such as 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, has been achieved from dehydrovomifoliol, which further underscores the synthetic interest in spirocyclic lactones .

Molecular Structure Analysis

The molecular structure of related spirocyclic lactones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was confirmed by comparing chromatographic and spectral data (MS, 1H and 13C NMR) with an authentic reference compound. The absolute stereochemistry of diastereoisomers was determined by NOE experiments and dehydration to optically pure spiroether .

Chemical Reactions Analysis

Spirocyclic lactones undergo various chemical reactions that are significant in the synthesis of complex molecules. The precursor compound mentioned in one study was found to be present in a mixture of diastereomeric hemiacetals, which upon dehydration yielded an optically pure spiroether . The oxidative cyclization of amides to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones represents another important reaction in the synthesis of novel derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic lactones are influenced by their unique molecular structure. While specific properties of 6-Oxaspiro[4.5]decan-1-one are not detailed in the provided papers, related compounds exhibit properties that are significant for their reactivity and potential biological activity. For example, the presence of diastereomeric hemiacetals suggests sensitivity to stereochemical factors, which can affect solubility, boiling points, and reactivity . The antitumor activity of certain derivatives also indicates that these compounds can interact with biological systems in a meaningful way .

科学的研究の応用

Synthesis and Structural Applications

- Synthetic Approaches : 6-Oxaspiro[4.5]decan-1-one is a core component in several natural and synthetic products with significant biological activities, prompting the development of various synthetic strategies for these spiroaminals (Sinibaldi & Canet, 2008).

- Nicholas Reaction-Based Synthesis : This compound is synthesized using the Nicholas reaction, showcasing its versatility in forming various oxaspiro skeletons like 1-oxaspiro[4.4]nonane and 1-oxaspiro[5.5]undecane (Mukai, Yamashita, Sassa & Hanaoka, 2002).

- Crystal Structure Analysis : The crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, derived from 6-Oxaspiro[4.5]decan-1-one, provides insights into the molecular configuration and potential applications in material science (Wang et al., 2011).

Biological and Medicinal Research

- Neural Protection and Antihypoxic Effects : Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, closely related to 6-Oxaspiro[4.5]decan-1-one, exhibit inhibitory action on calcium uptake in neural cells and protective effects against brain edema and memory deficits (Tóth et al., 1997).

- Potential in Anticancer Research : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to 6-Oxaspiro[4.5]decan-1-one, have shown significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer research (Yang, Zhong, Zheng, Wang & He, 2019).

Applications in Agronomy and Food Science

- Precursor in Nectarine Aroma : 6-Oxaspiro[4.5]decan-1-one derivatives have been identified in white-fleshed nectarines, contributing to their characteristic aroma and flavor profile, highlighting its significance in food science and agronomy (Knapp, Weigand, Gloser & Winterhalter, 1997).

Safety and Hazards

6-Oxaspiro[4.5]decan-1-one has several safety warnings associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

作用機序

Target of Action

6-Oxaspiro[4.5]decan-1-one, also known as Oliceridine, is a novel mu-opioid receptor (MOR) agonist . The mu-opioid receptor is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating and modulating analgesia and adverse effects .

Mode of Action

Oliceridine selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to traditional opioids like morphine and fentanyl . This selective activation results in analgesic effects with potentially reduced adverse effects .

Biochemical Pathways

The activation of the mu-opioid receptor by Oliceridine leads to the inhibition of tonic neural activity through the hydrolysis of GTP to GDP . This results in cellular hyperpolarization .

Result of Action

The selective activation of G protein and β-arrestin signaling pathways by Oliceridine results in analgesic effects with potentially reduced adverse effects . This means it provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .

特性

IUPAC Name |

6-oxaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPOLCEDHTCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[4.5]decan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

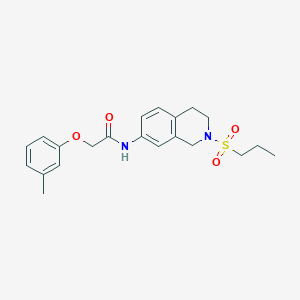

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

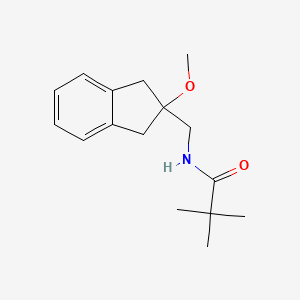

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)